![molecular formula C12H17BrN2 B1441063 1-(5-Bromo-3-methyl-2-pyridinyl)azepane CAS No. 1220017-05-9](/img/structure/B1441063.png)
1-(5-Bromo-3-methyl-2-pyridinyl)azepane
Overview
Description
“1-(5-Bromo-3-methyl-2-pyridinyl)azepane” is a chemical compound with the formula C₁₂H₁₇BrN₂ . It has an average mass of 269.181 Da and a monoisotopic mass of 268.057495 Da .
Molecular Structure Analysis
The InChI code for “1-(5-Bromo-3-methyl-2-pyridinyl)azepane” is 1S/C11H15BrN2/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 .
Physical And Chemical Properties Analysis
“1-(5-Bromo-3-methyl-2-pyridinyl)azepane” has a molecular formula of C12H17BrN2 . It has an average mass of 269.181 Da and a monoisotopic mass of 268.057495 Da .
Scientific Research Applications
Pharmacology
In pharmacology, “1-(5-Bromo-3-methyl-2-pyridinyl)azepane” is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its bromine atom can act as a good leaving group in nucleophilic substitution reactions, making it a versatile intermediate in drug design and development .
Organic Synthesis
Organic chemists value “1-(5-Bromo-3-methyl-2-pyridinyl)azepane” for its reactivity in synthesis pathways. It’s used in the preparation of complex organic compounds through reactions such as palladium-catalyzed coupling or as a precursor in the synthesis of heterocyclic compounds .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of small molecule libraries that are screened for biological activity. It serves as a key scaffold in the development of new therapeutic agents, particularly in the realm of central nervous system disorders and as a potential ligand for various receptors .
Biochemistry
Biochemists study “1-(5-Bromo-3-methyl-2-pyridinyl)azepane” for its biochemical properties and interactions. It may be used as a probe to understand enzyme-substrate interactions or to modify peptides and proteins for research into disease mechanisms .
Materials Science
“1-(5-Bromo-3-methyl-2-pyridinyl)azepane” finds applications in materials science as a precursor for the synthesis of organic electronic materials. Its incorporation into polymers or small molecules can impart desirable electronic properties for use in devices like organic light-emitting diodes (OLEDs) or solar cells .
Chemical Engineering
In chemical engineering, this compound’s role extends to process development and optimization. It’s involved in studies related to reaction kinetics, process scale-up, and the development of environmentally friendly synthetic routes .
properties
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-8-11(13)9-14-12(10)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGWFRKNWMTQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219720 | |
Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-methyl-2-pyridinyl)azepane | |
CAS RN |
1220017-05-9 | |
Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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